6-(1-Aminoethyl)pyridin-2-amine dihydrochloride 6-(1-Aminoethyl)pyridin-2-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16780706
InChI: InChI=1S/C7H11N3.2ClH/c1-5(8)6-3-2-4-7(9)10-6;;/h2-5H,8H2,1H3,(H2,9,10);2*1H
SMILES:
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.10 g/mol

6-(1-Aminoethyl)pyridin-2-amine dihydrochloride

CAS No.:

Cat. No.: VC16780706

Molecular Formula: C7H13Cl2N3

Molecular Weight: 210.10 g/mol

* For research use only. Not for human or veterinary use.

6-(1-Aminoethyl)pyridin-2-amine dihydrochloride -

Specification

Molecular Formula C7H13Cl2N3
Molecular Weight 210.10 g/mol
IUPAC Name 6-(1-aminoethyl)pyridin-2-amine;dihydrochloride
Standard InChI InChI=1S/C7H11N3.2ClH/c1-5(8)6-3-2-4-7(9)10-6;;/h2-5H,8H2,1H3,(H2,9,10);2*1H
Standard InChI Key VDFHLRYHICQSQG-UHFFFAOYSA-N
Canonical SMILES CC(C1=NC(=CC=C1)N)N.Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

6-(1-Aminoethyl)pyridin-2-amine dihydrochloride features a pyridine ring substituted with an aminoethyl group at the 6-position and an amine group at the 2-position. The dihydrochloride salt enhances aqueous solubility, a critical factor for pharmaceutical applications . The molecular formula is C₇H₁₃Cl₂N₃, with a molecular weight of 210.10 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₃Cl₂N₃
Molecular Weight210.10 g/mol
SolubilityHigh in aqueous media
Storage Conditions2–8°C under inert gas

The compound’s stability under inert conditions ensures its utility in laboratory settings, though oxidative degradation remains a concern .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting pyridine derivatives with ethylamine in ethanol under reflux conditions yields the primary amine intermediate, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt.

Critical Reaction Parameters:

  • Temperature: 2–8°C to prevent decomposition.

  • Catalysts: Anhydrous HCl for salt formation .

  • Purification: Recrystallization from ethanol achieves ≥95% purity.

Scalability Challenges

Industrial production requires stringent control over moisture and oxygen to avoid side reactions. Batch processes in inert atmospheres are standard, though continuous-flow systems are under investigation to improve yield .

Biological and Pharmacological Activity

Table 2: Comparative Anticancer Activity of Pyridine Derivatives

CompoundIC₅₀ (μM)Target Cancer Cell Line
6-Amino-2-pyridone-3,5-dicarbonitrile (5o)0.32Glioblastoma (U87)
Palbociclib (CDK4/6 inhibitor)0.11Breast Cancer (MCF-7)

Enzyme Inhibition

The compound’s primary amine groups enable interactions with monoamine oxidase (MAO), a target for antidepressant therapies. Structural analogs inhibit MAO-A with selectivity indices >50, suggesting potential psychiatric applications .

Mechanistic Insights

Receptor and Enzyme Interactions

The aminoethyl side chain facilitates hydrogen bonding with enzymatic active sites, while the pyridine ring engages in π-π stacking with aromatic residues. This dual interaction mechanism is observed in CDK4/6 inhibitors, where pyridine scaffolds stabilize kinase-inactive conformations .

Solubility-Bioavailability Relationship

Comparative Analysis with Structural Analogs

6-(Aminomethyl)pyridin-2-amine Dihydrochloride vs. 6-(1-Aminoethyl)pyridin-2-amine Dihydrochloride

Parameter6-(Aminomethyl) Derivative 6-(1-Aminoethyl) Derivative
Molecular Weight196.07 g/mol210.10 g/mol
Solubility in WaterModerateHigh
Storage StabilityStable at RTRequires 2–8°C

The elongated aminoethyl chain in the latter compound increases steric bulk, potentially enhancing receptor binding specificity.

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in lipid nanoparticles could mitigate stability issues while improving tumor targeting. Preliminary studies on analogous compounds show a 60% increase in tumor uptake with nanoformulations .

Combination Therapies

Synergistic effects with kinase inhibitors (e.g., palbociclib) or proteasome inhibitors (e.g., bortezomib) warrant exploration. In glioblastoma models, combination regimens reduce IC₅₀ values by 3–5 fold .

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